molecular formula C24H30N4O4 B11559644 N'-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide

N'-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide

Cat. No.: B11559644
M. Wt: 438.5 g/mol
InChI Key: DWJXCIXZIQGOFD-PCLIKHOPSA-N
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Description

N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the hydrazide linkage through a condensation reaction with hydrazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to the formation of various substituted products depending on the nucleophile used .

Scientific Research Applications

N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazide derivatives with varying substituents on the phenyl ring or different alkyl groups. Examples include:

Uniqueness

What sets N’-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of the cyclohexyl(methyl)amino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[(E)-[4-[cyclohexyl(methyl)amino]-3-nitrophenyl]methylideneamino]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C24H30N4O4/c1-3-18-9-12-21(13-10-18)32-17-24(29)26-25-16-19-11-14-22(23(15-19)28(30)31)27(2)20-7-5-4-6-8-20/h9-16,20H,3-8,17H2,1-2H3,(H,26,29)/b25-16+

InChI Key

DWJXCIXZIQGOFD-PCLIKHOPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)N(C)C3CCCCC3)[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)N(C)C3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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